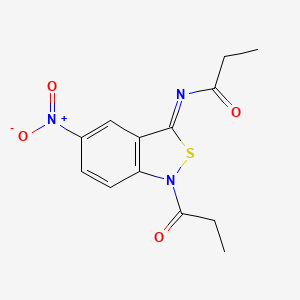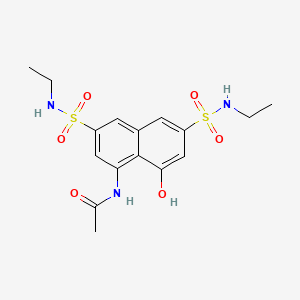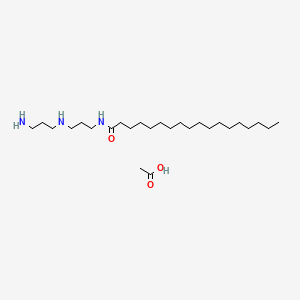
Butylbis(2-ethylhexyl)methylammonium methyl sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butylbis(2-ethylhexyl)methylammonium methyl sulphate is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial applications due to its ability to reduce surface tension and enhance the solubility of other compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butylbis(2-ethylhexyl)methylammonium methyl sulphate typically involves the quaternization of a tertiary amine with an alkylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt. Common reagents used in this synthesis include butylamine, 2-ethylhexyl chloride, and methyl sulphate. The reaction is usually conducted in an organic solvent such as toluene or dichloromethane, and the temperature is maintained between 50-70°C to optimize the yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the process. The final product is purified through distillation or crystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Butylbis(2-ethylhexyl)methylammonium methyl sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the methyl sulphate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as hydroxide ions or amines in an aqueous or organic solvent.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of new quaternary ammonium compounds with different substituents.
Applications De Recherche Scientifique
Butylbis(2-ethylhexyl)methylammonium methyl sulphate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to enhance reaction rates and yields.
Biology: Employed in cell culture studies to improve the solubility of hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mécanisme D'action
The mechanism by which Butylbis(2-ethylhexyl)methylammonium methyl sulphate exerts its effects is primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This compound targets cell membranes and disrupts their integrity, leading to increased permeability and solubilization of membrane-bound compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetrabutylammonium bromide
- Hexadecyltrimethylammonium bromide
- Dodecyltrimethylammonium chloride
Uniqueness
Butylbis(2-ethylhexyl)methylammonium methyl sulphate is unique due to its specific combination of butyl, 2-ethylhexyl, and methyl groups, which confer distinct surfactant properties. Compared to similar compounds, it offers better solubility and stability in various solvents, making it more versatile for different applications.
Propriétés
Numéro CAS |
93982-32-2 |
|---|---|
Formule moléculaire |
C22H49NO4S |
Poids moléculaire |
423.7 g/mol |
Nom IUPAC |
butyl-bis(2-ethylhexyl)-methylazanium;methyl sulfate |
InChI |
InChI=1S/C21H46N.CH4O4S/c1-7-12-15-20(10-4)18-22(6,17-14-9-3)19-21(11-5)16-13-8-2;1-5-6(2,3)4/h20-21H,7-19H2,1-6H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clé InChI |
VKZGBTOABPBMTH-UHFFFAOYSA-M |
SMILES canonique |
CCCCC(CC)C[N+](C)(CCCC)CC(CC)CCCC.COS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![3-Allyl-5-[(1-methylpyrrolidin-2-ylidene)ethylidene]-2-thioxooxazolidin-4-one](/img/structure/B12688835.png)
